Cas no 84371-64-2 (4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal)

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal structure
84371-64-2 structure
Nom du produit:4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
Numéro CAS:84371-64-2
Le MF:C31H41NO4
Mégawatts:491.661549329758
CID:90882

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal Propriétés chimiques et physiques

Nom et identifiant

    • Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)-
    • (5R,11R,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-13-methyl-17-(1 -propyn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydrospiro[cyc lopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-5,17(4H)-diol
    • (5R,11R,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-13-methyl-17-(1 -propyn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydrospiro[cyc lopenta[a]phenanthrene-3,2\'-[1,3]dioxolane]-5,17(4H)-diol
    • 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
    • Mifepristone related compound
    • (5alpha,11beta,17beta)-11-[4-(Dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-estr-9-en-3-one cyclic 1,2-ethanediyl acetal
    • Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)- (9CI)
    • Piscine à noyau: 1S/C31H41NO4/c1-5-13-30(34)15-11-25-23-10-14-29(33)20-31(35-17-18-36-31)16-12-26(29)27(23)24(19-28(25,30)2)21-6-8-22(9-7-21)32(3)4/h6-9,23-25,33-34H,10-12,14-20H2,1-4H3/t23-,24+,25-,28-,29+,30-/m0/s1
    • La clé Inchi: RIJGHAHZKTWZNK-NJPSTFMDSA-N
    • Sourire: O[C@]12CC3(OCCO3)CCC1=C1[C@@H](C3C=CC(N(C)C)=CC=3)C[C@@]3([C@](CC[C@H]3[C@@H]1CC2)(O)C#CC)C

Propriétés calculées

  • Qualité précise: 491.304
  • Masse isotopique unique: 491.304
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 36
  • Nombre de liaisons rotatives: 3
  • Complexité: 977
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 6
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 62.2A^2

Propriétés expérimentales

  • Dense: 1.24
  • Point d'ébullition: 664.475 °C at 760 mmHg
  • Point d'éclair: 355.662 °C
  • Indice de réfraction: 1.627
  • Le PSA: 62.16000
  • Le LogP: 4.77530

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
D450130-2.5mg
4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
84371-64-2
2.5mg
$121.00 2023-05-18
TRC
D450130-10mg
4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
84371-64-2
10mg
$236.00 2023-05-18
TRC
D450130-100mg
4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
84371-64-2
100mg
$ 1863.00 2023-09-07
TRC
D450130-50mg
4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
84371-64-2
50mg
$1057.00 2023-05-18

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1.5 - 2 h, 28 - 32 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, rt
2.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
3.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
Référence
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
1.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Référence
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
1.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Hexafluoroacetone ,  Hydrogen peroxide Solvents: Dichloromethane ;  45 min, -5 °C
1.2 Solvents: Dichloromethane ;  -5 °C
1.3 Reagents: Trisodium phosphate ;  8 h, 0 °C
2.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
2.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
2.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
3.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
Référence
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
1.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
1.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
2.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
Référence
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Synthetic Routes 6

Conditions de réaction
1.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
Référence
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal Raw materials

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal Preparation Products

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:84371-64-2)Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-, cyclic 1,2-ethanediyl acetal, (5a,11b,17b)-
sfd17984
Pureté:99%
Quantité:200kg
Prix ($):Enquête